Aldoxycarb, also known as aldicarb sulfone, is a systemic carbamate pesticide used to control a range of nematodes and insects in agricultural applications.[1][2] It functions as a reversible acetylcholinesterase (AChE) inhibitor, disrupting the nervous system of target pests.[2][3] Critically, Aldoxycarb is a primary oxidative metabolite of the nematicide Aldicarb; this relationship defines its environmental behavior and toxicological profile.[1][3] Procured in its pure form, Aldoxycarb serves as a high-purity analytical reference standard for regulatory monitoring and environmental fate studies, where distinguishing it from its parent compound and other metabolites is essential.[4][5]
While Aldoxycarb is the sulfone metabolite of Aldicarb, they are not interchangeable for procurement. Aldicarb is rapidly oxidized in soil to form aldicarb sulfoxide and then more slowly to Aldoxycarb (aldicarb sulfone).[6][7] These three compounds exhibit distinct soil mobility, persistence, and leaching potentials, making separate analytical quantification essential for accurate environmental risk assessment.[8] For example, the metabolites (sulfoxide and sulfone) are considered more mobile and characteristic of leachers compared to the parent aldicarb.[8] Therefore, researchers studying environmental contamination, developing remediation strategies, or performing regulatory compliance monitoring require high-purity Aldoxycarb as a specific analytical standard to create accurate calibration curves and quantify it independently of Aldicarb and aldicarb sulfoxide.[9][10]
Aldoxycarb (aldicarb sulfone) and its fellow metabolite aldicarb sulfoxide demonstrate significantly higher mobility in soil than the parent compound, Aldicarb. A laboratory study measuring soil organic carbon-water partitioning coefficients (Koc) found that Aldicarb and its metabolites had Koc values ranging from 6-31, much lower than the benchmark atrazine (Koc = 55), indicating very high mobility. The study explicitly characterized the metabolites, including Aldoxycarb, as 'leachers', whereas the parent Aldicarb behaved as a 'non-leacher'.[8] This is further supported by Log Kow values, where Aldoxycarb (-0.57) and aldicarb sulfoxide (-0.69) are significantly more hydrophilic than Aldicarb (1.08).[7][11]
| Evidence Dimension | Soil Mobility / Leaching Potential (Log Kow) |
| Target Compound Data | Aldoxycarb Log Kow = -0.57 |
| Comparator Or Baseline | Aldicarb Log Kow = 1.08 |
| Quantified Difference | Aldoxycarb is substantially more hydrophilic (lower Log Kow) than Aldicarb, indicating higher potential mobility in water. |
| Conditions | Calculated octanol-water partition coefficient. |
This distinct mobility profile necessitates the use of pure Aldoxycarb as an analytical standard to accurately model and monitor its specific contribution to groundwater contamination risk, separate from the less mobile parent compound.
Aldoxycarb exhibits greater persistence in soil compared to its parent compound. In environmental dissipation studies, the typical soil half-life for the parent Aldicarb is cited as approximately 14 days.[12] In contrast, the half-life for its metabolite Aldoxycarb (aldicarb sulfone) is significantly longer, reported as >90 days.[12] This slower degradation rate means Aldoxycarb can persist in the environment long after the parent compound has dissipated, representing a different and more prolonged exposure risk.
| Evidence Dimension | Typical Soil Half-Life (T½) |
| Target Compound Data | >90 days |
| Comparator Or Baseline | Aldicarb: ~14 days |
| Quantified Difference | Aldoxycarb is over 6 times more persistent in soil than Aldicarb. |
| Conditions | Environmental dissipation studies under typical field conditions. |
For long-term environmental monitoring and toxicological studies, procuring Aldoxycarb is critical to assess the persistent terminal residue, which cannot be inferred from measurements of the rapidly degrading parent compound.
Procurement of Aldoxycarb as a certified reference material is based on its well-defined physicochemical properties, which are distinct from other carbamates and essential for analytical method development. Aldoxycarb is a white crystalline powder with a melting point of 140-142 °C.[3] In contrast, the parent Aldicarb has a melting point of 98-100 °C, and the common substitute Carbaryl melts at 138-140 °C.[10] This distinct melting point is a key parameter for identity confirmation and purity assessment in a laboratory setting, ensuring the correct compound is being quantified.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 140–142 °C |
| Comparator Or Baseline | Aldicarb: 98-100 °C; Carbaryl: 138-140 °C |
| Quantified Difference | A distinct and higher melting point range compared to its direct precursor and a common in-class substitute. |
| Conditions | Standard laboratory measurement for reference materials. |
For analytical labs, these specified properties guarantee the identity and purity of the standard, which is the foundation for accurate instrument calibration and legally defensible residue analysis data.
Given its high mobility and persistence relative to its parent compound, Aldoxycarb is essential as a certified reference material for regulatory laboratories. It is used to develop and validate analytical methods (e.g., LC-MS/MS) for quantifying its specific presence in groundwater and soil samples, enabling accurate risk assessments of terminal pesticide residues.[5][8]
Researchers studying the long-term degradation pathways of carbamate pesticides use pure Aldoxycarb to investigate its persistence, biological activity, and ultimate fate in various soil types and aquatic environments. Its distinct properties compared to Aldicarb are critical for building accurate predictive models of pesticide behavior.[3][8]
To understand the specific risks posed by persistent metabolites, toxicologists require isolated Aldoxycarb. This allows for the determination of its unique toxicological endpoints (e.g., LD50, chronic effects) and its impact on non-target organisms, independent of the less persistent parent compound Aldicarb.[3]
In the formulation of next-generation crop protection agents, Aldoxycarb could be investigated as the primary active ingredient where a more persistent and mobile systemic compound is desired from the point of application, bypassing the initial, less-mobile Aldicarb stage.[13]
Acute Toxic;Environmental Hazard